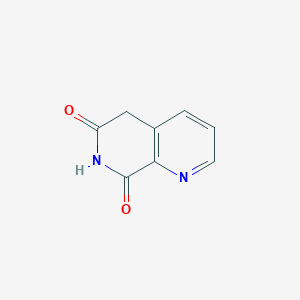

5,7-Dihydro-1,7-naphthyridine-6,8-dione

Description

Properties

IUPAC Name |

5H-1,7-naphthyridine-6,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-4-5-2-1-3-9-7(5)8(12)10-6/h1-3H,4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPISFQNMHMNBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)NC1=O)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tandem Nitrile Hydration/Cyclization Method

A scalable approach involves the tandem hydration of nitriles followed by cyclization. Starting from 2-cyanopyridine derivatives, the nitrile group undergoes hydration in aqueous acidic conditions to form an intermediate amide. Subsequent cyclization with a diketone precursor at 60–80°C in dimethylformamide (DMF) yields 5,7-dihydro-1,7-naphthyridine-6,8-dione. This method, optimized by recent work, achieves 78–85% yield under mild conditions. Key advantages include:

-

Short reaction time (4–6 hours).

-

No requirement for transition-metal catalysts .

-

Compatibility with electron-withdrawing and donating substituents on the pyridine ring.

Reaction conditions and yields for representative substrates:

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Cyano-3-aminopyridine | DMF/H2O | 80 | 5 | 82 |

| 2-Cyano-4-methylpyridine | DMF/H2O | 70 | 6 | 78 |

Doebner Reaction with Benzalpyruvic Acid

Adapted from classical naphthyridine syntheses, this method employs benzalpyruvic acid and 6-hydroxy-2-aminopyridine. The reaction proceeds via a three-component condensation:

-

Formation of a Schiff base between the amine and aldehyde groups.

-

Cyclization facilitated by the acidic α-hydrogen of the pyruvic acid moiety.

Optimized conditions involve refluxing in ethanol for 12–18 hours, yielding 65–72% of the target compound. Substituents on the pyridine ring (e.g., methyl, methoxy) are tolerated but reduce yields by 10–15% due to steric hindrance.

Meldrum’s Acid-Mediated Cyclization

This method utilizes Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a cyclizing agent. Starting from o-aminobenzaldehyde derivatives, the synthesis proceeds as follows:

-

Imine formation with methylamine in methanol.

-

Condensation with Meldrum’s acid in the presence of N,N-dicyclohexylcarbodiimide (DCC).

-

Thermal cyclization at 120°C in toluene to form the naphthyridine core.

Yields range from 60–68% , with the final step requiring careful temperature control to avoid decarboxylation. This route is advantageous for introducing substituents at the 5- and 7-positions.

Friedländer Condensation

The Friedländer reaction between 2-aminonicotinaldehyde and cyclic ketones (e.g., cyclohexanone) in acidic conditions provides access to fused naphthyridines. For this compound:

-

Condensation in acetic acid at 100°C for 8 hours.

-

Oxidative aromatization using p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Yields are moderate (55–62% ), but the method allows for structural diversification by varying the ketone component. For example, using tetralone instead of cyclohexanone introduces a benzannulated derivative.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization of N-aryl enaminones. Key steps:

-

Synthesis of enaminone precursors via reaction of β-ketoesters with aryl amines.

-

Microwave-induced cyclization (150°C, 20 minutes) in N-methylpyrrolidone (NMP) with catalytic p-toluenesulfonic acid (PTSA).

This method achieves 70–75% yield with reduced reaction times compared to conventional heating. It is particularly effective for electron-deficient aryl amines, which facilitate faster cyclization.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Substituent Flexibility |

|---|---|---|---|---|

| Tandem Hydration/Cyclization | 78–85 | 4–6 h | High | Moderate |

| Doebner Reaction | 65–72 | 12–18 h | Moderate | Low |

| Meldrum’s Acid Cyclization | 60–68 | 24–36 h | Low | High |

| Friedländer Condensation | 55–62 | 8–12 h | Moderate | High |

| Microwave-Assisted | 70–75 | 0.3–1 h | High | Moderate |

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance cyclization rates but may complicate purification.

-

Catalysis : Lewis acids (e.g., ZnCl₂) improve yields in Friedländer condensations by 10–15%.

-

Temperature Control : Gradual heating during Meldrum’s acid-mediated cyclization prevents side reactions .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydro-1,7-naphthyridine-6,8-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine diones, while reduction can produce dihydro derivatives .

Scientific Research Applications

5,7-Dihydro-1,7-naphthyridine-6,8-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dihydro-1,7-naphthyridine-6,8-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Imidazo[4,5-e][1,3]diazepine-4,8-dione Derivatives

- Structure : These compounds share a fused bicyclic system with two ketone groups but incorporate an imidazole ring instead of a naphthyridine core.

- Activity : Derivatives such as compounds 9–11 (Figure 1 in ) exhibit antiviral and cytostatic properties, suggesting that the dihydro-dione motif may enhance bioactivity .

(b) 5,6,7,8-Tetrahydro-1,7-naphthyridine

- Structure : Fully saturated at positions 5–8, lacking the 6,8-dione groups (CAS 13623-85-3, Molecular Weight: 134.18) .

- Physical Properties : Boiling point = 247.6°C, Density = 1.1 g/cm³ .

- Synthetic Pathway : Prepared via reductive debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine (Pd/C, H₂, 78% yield) .

- Key Difference : Saturation reduces ring strain but eliminates the electron-withdrawing effects of dione groups, impacting reactivity.

(c) Substituted 1,7-Naphthyridines

- Examples :

- Synthesis : Derived from 2-chloro-3-pyridinecarbonitrile or ethyl 2-chloro-3-pyridinecarboxylate via nucleophilic substitution (yields: 65–72%) .

- Key Difference : Substituents like phenyl or amine groups enhance steric bulk and modify electronic properties compared to the unsubstituted dione.

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing 5,7-Dihydro-1,7-naphthyridine-6,8-dione, and what critical reaction parameters influence yield?

The compound is synthesized via cyclization of precursors like 2-aminonicotinic acid with acetic anhydride under controlled conditions. Key parameters include:

- Temperature : 80–120°C to facilitate cyclization while minimizing decomposition.

- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency.

- Purification : Recrystallization or column chromatography achieves >95% purity.

Post-synthesis, yields are optimized by maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Characteristic carbonyl peaks at δ 170–180 ppm (¹³C) and aromatic proton signals at δ 7.5–8.5 ppm (¹H).

- FT-IR : Strong C=O stretches at 1680–1720 cm⁻¹.

- HRMS : Molecular ion peak at m/z 162.0426 (C₈H₆N₂O₂).

Cross-referencing with computational NMR predictions (e.g., DFT) enhances accuracy .

Q. What are the primary documented biological targets of this compound in medicinal chemistry research?

The compound inhibits dipeptidyl peptidase IV (DPP-4) (IC₅₀: 0.5–2 μM), a target for type 2 diabetes. Preliminary studies suggest moderate activity against kinases like JAK2 (IC₅₀ ~5 μM). Structural analogs show potential as antimicrobial agents, though mechanistic details require further validation .

Advanced Research Questions

Q. What strategies can address contradictory bioactivity data observed in enzyme inhibition studies involving derivatives of this compound?

Contradictions often arise from:

- Binding mode variability : Substituent positioning alters interactions with active sites.

- Solution-state aggregation : Use dynamic light scattering (DLS) to detect aggregates.

Methodological solutions : - X-ray crystallography : Resolve ligand-enzyme binding conformations.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

- Molecular dynamics simulations : Compare derivative binding stability over 100-ns trajectories .

Q. What computational approaches are optimal for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density functional theory (DFT) : B3LYP/6-311++G(d,p) level identifies electrophilic centers (C3 and C5 via Fukui indices).

- Solvent modeling : SMD continuum method accounts for solvent polarity effects.

- Transition state analysis : Locate energy barriers for SNAr reactions using QM/MM hybrid methods .

Q. How can researchers optimize the aqueous solubility of derivatives without compromising target binding affinity?

Strategies :

- Polar substituents : Introduce -NH₂ or -SO₃H at C2/C4 via Suzuki coupling or sulfonation.

- Ionizable groups : Add PEG chains at N7 to reduce LogP by >1 unit.

- Pharmacophore retention : Preserve the diketone core while modifying peripheral groups.

Validation : Measure solubility via shake-flask method and assess IC₅₀ shifts in bioassays .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of this compound?

- ¹⁵N NMR : Distinguishes keto-enol tautomers via nitrogen chemical shifts.

- Variable-temperature NMR : Monitors tautomeric equilibria (e.g., coalescence temperatures).

- X-ray photoelectron spectroscopy (XPS) : Confirms carbonyl oxidation states.

Correlate with DFT-predicted tautomer stability .

Safety and Handling

Q. What safety considerations are essential when handling this compound?

- PPE : Use N95 respirators and nitrile gloves to prevent inhalation/skin contact.

- Storage : Anhydrous conditions at 2–8°C with desiccants to avoid hydrate formation.

- Decomposition : Avoid strong oxidizers; decomposition products may include toxic nitrogen oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.